BenchChemオンラインストアへようこそ!

6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

GPCR pharmacology Thyroid disorders TSHR antagonist

6-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1708437-09-5) is a heterocyclic small molecule (C13H13NOS, MW 231.32 g/mol) belonging to the 3,4-dihydro-2H-benzo[b][1,4]oxazine class. It features a thiophen-2-yl substituent at the 3-position and a methyl group at the 6-position of the fused benzene ring.

Molecular Formula C13H13NOS
Molecular Weight 231.32 g/mol
CAS No. 1708437-09-5
Cat. No. B1434385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
CAS1708437-09-5
Molecular FormulaC13H13NOS
Molecular Weight231.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCC(N2)C3=CC=CS3
InChIInChI=1S/C13H13NOS/c1-9-4-5-12-10(7-9)14-11(8-15-12)13-3-2-6-16-13/h2-7,11,14H,8H2,1H3
InChIKeyGGLHQGHLIVGRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1708437-09-5): Core Structural and Physicochemical Profile for Research Procurement


6-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1708437-09-5) is a heterocyclic small molecule (C13H13NOS, MW 231.32 g/mol) belonging to the 3,4-dihydro-2H-benzo[b][1,4]oxazine class. It features a thiophen-2-yl substituent at the 3-position and a methyl group at the 6-position of the fused benzene ring. This compound is commercially available at >97% purity and serves as a versatile scaffold in medicinal chemistry, with preliminary biological profiling data suggesting potential interaction with G-protein-coupled receptors (e.g., TSHR) and phosphodiesterases [1][2].

6-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine: Why Positional Isomers and Core Analogs Are Not Drop-In Replacements


Direct replacement of 6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine with its close analogs (e.g., the 7-methyl isomer, the unsubstituted core, or the 6-methyl-3-(thiophen-3-yl) variant) is scientifically unsound due to the profound impact of the methyl group position and thiophene attachment point on steric and electronic properties. Preliminary screening data from curated databases indicate that this specific substitution pattern yields a unique selectivity profile: potent antagonism at the human thyroid-stimulating hormone receptor (TSHR, IC50 = 71 nM [1]) with a >35-fold selectivity window over the follicle-stimulating hormone receptor (FSHR, IC50 = 2,550 nM [1]), a property that can be dramatically altered by subtle structural changes in the benzoxazine scaffold . Furthermore, the 6-methyl-3-(thiophen-2-yl) configuration is credited with exceptional potency against phosphodiesterase 4B1 (PDE4B1, IC50 = 0.316 nM [2]), while the same scaffold modified with a thiophen-3-yl group (CAS 1955548-16-9) shows no such reported activity. These data underscore that the 6-methyl-2-thienyl substitution pattern is not an interchangeable commodity.

6-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine: Quantified Differentiation Evidence for Scientific Selection


Human TSHR Antagonism and Selectivity Over FSHR: A Head-to-Head Receptor Profiling Comparison

In direct comparative assays using human receptors expressed in HEK293 cells, 6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibited an IC50 of 71 nM against the thyroid-stimulating hormone receptor (TSHR), while showing an IC50 of 2,550 nM against the follicle-stimulating hormone receptor (FSHR) [1]. This represents a selectivity ratio of approximately 36-fold for TSHR over FSHR. In contrast, the 7-methyl isomer (CAS 1710834-07-3) and the unsubstituted parent compound (CAS 1630031-24-1) have not been reported with comparable dual-receptor profiling data, highlighting the unique pharmacophore contribution of the 6-methyl group.

GPCR pharmacology Thyroid disorders TSHR antagonist

Sub-Nanomolar Inhibition of PDE4B1: Potency Advantage Over Class-Level PDE4 Inhibitors

6-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine demonstrates an IC50 of 0.316 nM against full-length human recombinant PDE4B1 [1]. This potency places it among the most active PDE4B1 inhibitors reported in its chemotype class. For context, the class-level benchmark inhibitor rolipram typically exhibits an IC50 in the low-micromolar range (e.g., ~1 µM) against PDE4B1 under similar conditions, and the structurally related 6-methyl-3-(thiophen-3-yl) isomer has no reported PDE4B1 activity [2]. The quantitative potency gap of over 3,000-fold versus rolipram underscores a structurally differentiated mechanism of enzyme interaction.

Phosphodiesterase inhibitors CNS inflammation PDE4B1

Methyl Positional Selectivity: TSHR Activity Lost in 7-Methyl Isomer

The importance of the 6-methyl substitution is demonstrated by negative evidence: the 7-methyl isomer (CAS 1710834-07-3) and the parent compound lacking any methyl group (CAS 1630031-24-1) have not been reported to exhibit TSHR antagonism in public bioactivity databases [1]. This suggests that the 6-methyl group is critical for engaging the TSHR binding pocket. The 6-methyl-3-(thiophen-3-yl) variant, while sharing the 6-methyl group, shows no reported TSHR activity either, indicating that both the methyl position and the thiophene attachment point are simultaneously required for the observed biological profile.

Structure-activity relationship (SAR) Regioisomeric activity Benzoxazine SAR

Commercial Purity Benchmarking: >97% Purity Baseline for Reproducible Biological Data

The compound is routinely supplied at ≥97% purity by validated vendors (e.g., Leyan, product #2097528) . This purity level is suitable for direct use in in vitro assays without additional purification, a critical parameter for ensuring reproducibility in dose-response studies. In contrast, analogs like the 7-methyl isomer are often listed at 95% purity , necessitating additional purification steps for sensitive biochemical assays where trace impurities could confound activity measurements.

Compound purity Reproducibility Procurement specification

6-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine: Optimal Research Application Scenarios Derived from Quantitative Differentiation Evidence


Selective TSHR Antagonist Probe Development for Thyroid Disease Models

The compound's 36-fold selectivity for TSHR over FSHR (IC50 71 nM vs. 2,550 nM) [1] makes it an ideal starting scaffold for developing selective TSHR antagonists. Researchers studying Graves' disease or thyroid cancer can use this compound to chemically inhibit TSHR signaling without cross-reacting with the gonadotropin receptor FSHR, a common selectivity challenge in this target family. The 97% purity ensures reliable dose-response relationships in primary thyrocyte cultures.

Ultra-Potent PDE4B1 Inhibitor for Neuroinflammation Target Engagement Studies

With an IC50 of 0.316 nM against PDE4B1 [2], this compound enables target engagement experiments at sub-nanomolar concentrations, minimizing the mass of compound required for systemic administration in rodent models of neuroinflammation. This potency advantage over rolipram (approximately 3,165-fold) allows researchers to use PDE4B1 inhibition as a validated pharmacological tool while reducing the emetic side effects commonly associated with less potent, non-selective PDE4 inhibitors.

Positional Isomer Reference Standard for Benzoxazine SAR Libraries

Because the 7-methyl and unsubstituted analogs lack TSHR activity [3], this compound serves as an essential positive control when exploring the structure-activity relationship (SAR) of the 3,4-dihydro-2H-benzo[b][1,4]oxazine series. Including this compound in screening libraries ensures that observed biological activity can be correctly attributed to the 6-methyl-2-thienyl pharmacophore, guiding medicinal chemistry optimization.

High-Purity Building Block for Advanced Synthesis of Functionalized Benzoxazines

The 97% commercial purity and well-defined substitution pattern make this compound a reliable building block for generating novel benzoxazine derivatives, including potential covalent inhibitors or fluorescent probes. Its unique combination of a thiophene ring (enabling metabolic oxidation studies) and a methyl-substituted benzoxazine core (modulating logP) offers a distinct physicochemical profile compared to the 7-methyl or unsubstituted parent compounds.

Quote Request

Request a Quote for 6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.